(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone
Description
Properties
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS2/c17-14-4-2-1-3-13(14)15(20)19-8-5-12(6-9-19)11-22-16-18-7-10-21-16/h1-4,12H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDMSUUQSAVLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the piperidine ring and the fluorophenyl group. Common reagents used in these reactions include thionyl chloride, piperidine, and fluorobenzene derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the availability of raw materials, waste management, and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry
Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares features with several analogs (Table 1), including heterocycles, fluorinated aryl groups, and amine-based scaffolds:
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Fluorinated Aryl Groups: The target compound’s 2-fluorophenyl group increases lipophilicity compared to non-fluorinated analogs but is less lipophilic than trifluoromethyl-substituted derivatives (e.g., compound in ).
- Heterocycles : Dihydrothiazole in the target compound may enhance hydrogen bonding compared to triazoles () or pyrazoles ().
- Amine Scaffolds : Piperidine (target) vs. piperazine () alters basicity; piperazine’s additional nitrogen increases polarity and solubility.
Research Findings and Limitations
- Data Gaps : Experimental data on the target compound’s solubility, CMC, and bioactivity are absent in the provided evidence. Comparisons rely on structural analogs and physicochemical predictions.
- Methodological Insights : Spectrofluorometry and tensiometry () are viable for studying surfactant-like analogs, but applicability to the target compound requires validation.
Biological Activity
The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone represents a class of thiazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.6 g/mol. Its structure includes a piperidine ring, a thiazole moiety, and a fluorophenyl group, which are critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2OS3 |
| Molecular Weight | 394.6 g/mol |
| Structural Features | Piperidine, Thiazole, Fluorophenyl |
Biological Activity Overview
Thiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific compound exhibits potential in several areas:
- Antimicrobial Activity : Compounds with thiazole structures are often associated with antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains due to its ability to disrupt cellular processes.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death.
- Enzyme Inhibition : The mechanism of action may involve the inhibition of specific enzymes or receptors. For example, compounds similar to this one have been reported to inhibit tyrosinase activity, which is relevant in conditions like hyperpigmentation and certain cancers .
Case Studies and Research Findings
Recent studies have provided insight into the biological effects of this compound:
- In Vitro Studies : A series of in vitro assays demonstrated that the compound has significant inhibitory effects on cell viability in various cancer cell lines. The IC50 values indicate effective concentrations at which cell growth is inhibited without inducing cytotoxicity .
- Mechanistic Studies : Investigations into the mechanism revealed that the compound might interact with key signaling pathways involved in apoptosis and cell cycle regulation. For instance, compounds with similar structures have been shown to modulate apoptotic markers such as caspases and Bcl-2 family proteins.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth |
| Anticancer | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Potential inhibition of tyrosinase activity |
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Specific areas for future investigation include:
- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific targets.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
